![molecular formula C22H27NO3 B14212740 3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide CAS No. 551963-83-8](/img/structure/B14212740.png)
3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in various fields, including medicine, biology, and industry. This particular compound is characterized by its complex structure, which includes methoxy, methyl, and benzoyl groups, contributing to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the reaction can vary, with 2,3-dimethoxybenzamides obtained in yields ranging from 43% to 50%, and 3-acetoxy-2-methylbenzamides prepared in yields from 40% to 72% .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, utilizing industrial-grade reagents and equipment. The reaction conditions would be carefully controlled to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of various industrial products, including plastics and rubber.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or disruption of bacterial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in similar applications.
Uniqueness
3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide is unique due to its specific structural features, such as the presence of methoxy and benzoyl groups, which contribute to its distinct chemical and biological properties. Its combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
551963-83-8 |
|---|---|
Fórmula molecular |
C22H27NO3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
3-methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide |
InChI |
InChI=1S/C22H27NO3/c1-6-22(7-2,20(24)17-11-8-10-15(3)14-17)23-21(25)18-12-9-13-19(26-5)16(18)4/h8-14H,6-7H2,1-5H3,(H,23,25) |
Clave InChI |
BKTFHFXYKLNTOC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(=O)C1=CC=CC(=C1)C)NC(=O)C2=C(C(=CC=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


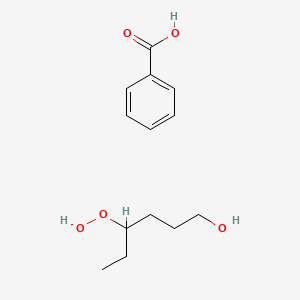
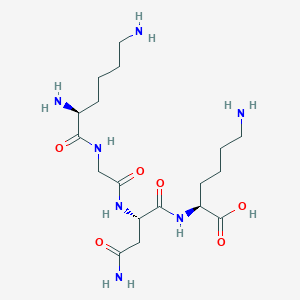
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate](/img/structure/B14212662.png)
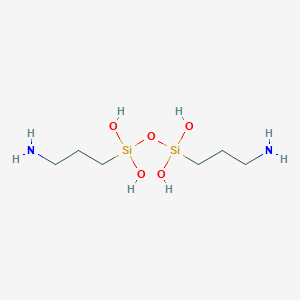
![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B14212676.png)
![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)
![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
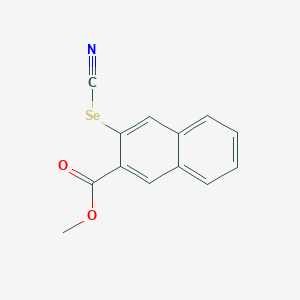
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)
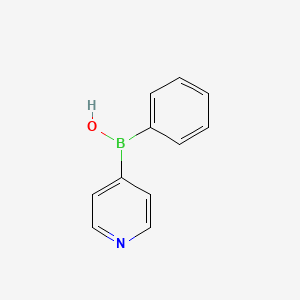
![5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol](/img/structure/B14212719.png)
![3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14212724.png)

